molecular formula C20H15Br2N3 B11432882 6-bromo-2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-bromo-2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11432882
M. Wt: 457.2 g/mol
InChI Key: IRRMBQNQRIEZMD-UHFFFAOYSA-N
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Description

6-bromo-2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. Subsequent bromination and substitution reactions introduce the bromophenyl and methylphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

6-bromo-2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of both bromophenyl and methylphenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H15Br2N3

Molecular Weight

457.2 g/mol

IUPAC Name

6-bromo-2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H15Br2N3/c1-13-5-2-3-8-17(13)23-20-19(14-6-4-7-15(21)11-14)24-18-10-9-16(22)12-25(18)20/h2-12,23H,1H3

InChI Key

IRRMBQNQRIEZMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

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